

An In-Depth Technical Guide to Methyl (4S)-4-hydroxyhex-2-ynoate

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Compound of Interest

Compound Name: *methyl (4S)-4-hydroxyhex-2-ynoate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4S)-4-hydroxyhex-2-ynoate is a chiral propargyl alcohol that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereocenter, a reactive alkyne, and an ester moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. Chiral propargyl alcohols are key structural motifs found in numerous biologically active natural products and pharmaceuticals. The precise stereochemistry at the hydroxyl-bearing carbon is often crucial for their biological function, making the enantioselective synthesis and application of compounds like **methyl (4S)-4-hydroxyhex-2-ynoate** a significant focus in medicinal chemistry and drug discovery.^[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important chiral intermediate.

Physicochemical Properties

The racemic form of methyl 4-hydroxyhex-2-ynoate is registered under the CAS number 112780-04-8.^{[2][3]} While a specific CAS number for the (4S)-enantiomer is not readily available in public databases, this guide will focus on the properties and synthesis of this specific stereoisomer.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	[2][3]
Molecular Weight	142.15 g/mol	[2][3]
Appearance	Not available	
Boiling Point	Not available	[2]
Melting Point	Not available	[2]
Density	Not available	[2]
Solubility	Not available	
Refractive Index	Not available	

Note: Experimental physical properties for the enantiomerically pure form are not widely reported in the literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **methyl (4S)-4-hydroxyhex-2-ynoate** is not readily available in public spectral databases. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

- ¹H NMR:** The proton spectrum is expected to show signals for the methyl ester protons (singlet, ~3.7 ppm), the proton on the chiral carbon (quartet or multiplet, ~4.5 ppm), the methylene protons of the ethyl group (multiplet, ~1.7 ppm), and the terminal methyl of the ethyl group (triplet, ~1.0 ppm).
- ¹³C NMR:** The carbon spectrum should display signals for the ester carbonyl (~154 ppm), the two acetylenic carbons (~80-90 ppm), the carbon bearing the hydroxyl group (~60 ppm), the methyl ester carbon (~52 ppm), and the two carbons of the ethyl group.
- IR Spectroscopy:** The infrared spectrum will be characterized by a strong absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a sharp, weak band for the alkyne (C≡C stretch) around 2200-2250 cm⁻¹, and a strong carbonyl (C=O stretch) absorption for the ester at approximately 1715 cm⁻¹.

Enantioselective Synthesis

The synthesis of enantiomerically pure propargyl alcohols is a cornerstone of modern asymmetric synthesis. Several strategies can be employed to prepare **methyl (4S)-4-hydroxyhex-2-ynoate** with high enantiopurity. A prevalent and effective method is the asymmetric alkylation of an aldehyde.

Asymmetric Alkylation of Propanal

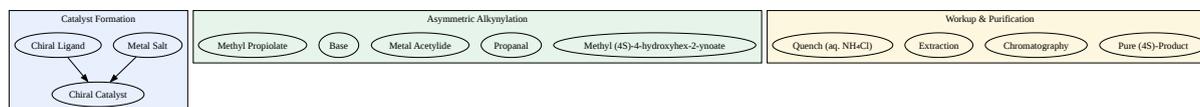
This approach involves the addition of a metalated derivative of methyl propiolate to propanal in the presence of a chiral ligand or catalyst. The chirality of the catalyst directs the nucleophilic attack of the acetylide to one face of the aldehyde, leading to the preferential formation of one enantiomer of the desired product.

Experimental Protocol: Asymmetric Alkylation using a Chiral Ligand

This protocol is a representative example and may require optimization for specific ligands and reaction conditions.

- **Preparation of the Chiral Catalyst:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a suitable chiral ligand (e.g., a derivative of BINOL or a chiral amino alcohol) and a metal salt (e.g., $\text{Zn}(\text{OTf})_2$, $\text{Ti}(\text{Oi-Pr})_4$) in an anhydrous solvent (e.g., toluene, CH_2Cl_2) is stirred at a specified temperature.
- **Formation of the Acetylide:** In a separate flask, methyl propiolate is deprotonated with a suitable base (e.g., *n*-butyllithium, Grignard reagent) at low temperature ($-78\text{ }^\circ\text{C}$) to form the corresponding metal acetylide.
- **Asymmetric Addition:** The freshly prepared acetylide solution is then added dropwise to the solution of propanal and the chiral catalyst. The reaction is maintained at a low temperature to ensure high enantioselectivity.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by

silica gel column chromatography to afford enantiomerically enriched **methyl (4S)-4-hydroxyhex-2-ynoate**.



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Caption: General workflow for the asymmetric synthesis of **methyl (4S)-4-hydroxyhex-2-ynoate**.

Reactivity and Synthetic Applications

The trifunctional nature of **methyl (4S)-4-hydroxyhex-2-ynoate** makes it a versatile intermediate for a variety of chemical transformations.

- **Alkyne Chemistry:** The terminal alkyne can participate in a wide range of reactions, including Sonogashira and Heck couplings, click chemistry (cycloadditions), and further alkynylations.
- **Hydroxyl Group Transformations:** The secondary alcohol can be protected, oxidized to the corresponding ketone, or serve as a handle for introducing other functional groups through substitution reactions.
- **Ester Modifications:** The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the corresponding alcohol, or converted to other ester or amide derivatives.

These transformations allow for the elaboration of the molecule into more complex structures with high stereochemical control.

Applications in Drug Development

Chiral propargyl alcohols are crucial building blocks in the synthesis of numerous pharmaceutical agents. The stereochemistry of the hydroxyl group often plays a pivotal role in the biological activity of the final molecule, as it dictates the three-dimensional arrangement of functional groups that interact with biological targets such as enzymes and receptors.[4]

While specific examples of the direct use of **methyl (4S)-4-hydroxyhex-2-ynoate** in marketed drugs are not widely documented, its structural motif is present in a variety of bioactive compounds. For instance, chiral hydroxy alkynoates are precursors to butenolides and other heterocyclic systems that exhibit a range of biological activities, including antifungal, antiviral, and anticancer properties.

The development of efficient and scalable syntheses for enantiomerically pure propargyl alcohols like **methyl (4S)-4-hydroxyhex-2-ynoate** is therefore of high interest to the pharmaceutical industry for the construction of chiral drug candidates.

Safety and Handling

Detailed toxicological data for **methyl (4S)-4-hydroxyhex-2-ynoate** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl (4S)-4-hydroxyhex-2-ynoate is a valuable and versatile chiral building block in organic synthesis. Its importance lies in its ability to serve as a precursor for the enantioselective synthesis of complex molecules, particularly those with applications in drug discovery and development. The continued development of efficient and highly selective synthetic routes to this and related chiral propargyl alcohols will undoubtedly facilitate the discovery of new and improved therapeutic agents.

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